molecular formula C20H14F6N4O4 B15143994 AHR antagonist 4

AHR antagonist 4

Cat. No.: B15143994
M. Wt: 488.3 g/mol
InChI Key: RABNJRDCQVHCQF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR antagonist 4 is a compound that inhibits the activity of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes. AHR is known for its role in mediating the toxic effects of environmental contaminants like dioxins and polycyclic aromatic hydrocarbons. By blocking AHR, this compound can modulate immune responses, inflammation, and other physiological processes, making it a potential therapeutic agent in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AHR antagonist 4 typically involves the use of high-throughput virtual screening to identify potential antagonists, followed by experimental verification using luciferase reporter gene assays. One identified pyrazolo[1,5-a]pyrimidine-based AHR antagonist was optimized to achieve low nanomolar AHR antagonistic potency . The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent modifications to enhance activity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

AHR antagonist 4 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

AHR antagonist 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of AHR in various chemical reactions and pathways.

    Biology: Helps in understanding the biological functions of AHR, including its role in immune responses and inflammation.

    Medicine: Investigated as a potential therapeutic agent for diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

AHR antagonist 4 exerts its effects by binding to the aryl hydrocarbon receptor, preventing its activation by endogenous and exogenous ligands. This inhibition blocks the translocation of AHR to the nucleus, where it would normally form a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and bind to xenobiotic response elements (XREs) in the DNA. By preventing this binding, this compound inhibits the transcription of AHR target genes involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AHR Antagonist 4

This compound is unique in its high potency and selectivity for AHR, making it a valuable tool for studying AHR-related pathways and developing therapeutic agents. Its optimized structure allows for effective inhibition of AHR activity at low concentrations, distinguishing it from other AHR antagonists .

Properties

Molecular Formula

C20H14F6N4O4

Molecular Weight

488.3 g/mol

IUPAC Name

3-oxo-2-pyridin-3-yl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-6-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide

InChI

InChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1

InChI Key

RABNJRDCQVHCQF-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NC[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O

Origin of Product

United States

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